molecular formula C8H6BrNO2 B6188935 4-bromo-1-isocyanato-2-methoxybenzene CAS No. 1219731-97-1

4-bromo-1-isocyanato-2-methoxybenzene

Cat. No.: B6188935
CAS No.: 1219731-97-1
M. Wt: 228
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Description

4-Bromo-1-isocyanato-2-methoxybenzene (C₈H₅BrNO₂) is an aromatic compound featuring a bromine atom at the para position, a methoxy group at the ortho position, and a reactive isocyanato group at the meta position. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials due to its electrophilic isocyanato group, which facilitates nucleophilic addition reactions (e.g., with amines or alcohols) to form ureas or carbamates .

Properties

CAS No.

1219731-97-1

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-bromo-2-methoxyaniline with phosgene (COCl2) under controlled conditions to form the isocyanate derivative .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-1-isocyanato-2-methoxybenzene may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-bromo-1-isocyanato-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

(a) 1-Isocyanato-4-methoxybenzene
  • Structure: Lacks the bromine atom at the para position (C₈H₇NO₂).
  • Reactivity : The absence of bromine reduces steric hindrance and electronic withdrawal, making the isocyanato group more reactive toward nucleophiles compared to the brominated analog.
  • Application : Used in synthesizing urea derivatives for pharmaceutical intermediates .
(b) 2-Chloro-1-isocyanato-4-methylbenzene
  • Structure: Substitutes bromine with chlorine and methoxy with methyl (C₈H₆ClNO).
  • Reactivity : Chlorine’s lower electronegativity compared to bromine results in weaker electron-withdrawing effects, altering reaction kinetics in cross-coupling reactions.
  • Application : Intermediate in pesticide synthesis (e.g., chloropropylate derivatives) .
(c) 1-Chloro-2-isothiocyanato-4-methoxybenzene
  • Structure: Replaces isocyanato (-NCO) with isothiocyanato (-NCS) and adds a chlorine (C₈H₆ClNOS).
  • Reactivity : The thiocyanate group exhibits distinct reactivity, forming thioureas instead of ureas. This compound is less electrophilic but more thermally stable .

Halogen-Substituted Analogs

(a) 4-Bromo-2-iodo-1-methoxybenzene
  • Structure : Replaces isocyanato with iodo (C₇H₆BrIO).
  • Reactivity : Iodo substitution enhances susceptibility to Ullmann or Suzuki-Miyaura coupling reactions due to iodine’s superior leaving-group ability.
  • Application : Key intermediate in synthesizing biaryl compounds for materials science .
(b) 4-Bromo-1-isopropyl-2-methoxybenzene
  • Structure : Substitutes isocyanato with isopropyl (C₁₀H₁₃BrO).
  • Reactivity : Lacks the reactive isocyanato group, limiting utility in polymerization or urea formation. Used as a sterically bulky aromatic scaffold .

Functional Group Variants

(a) 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene
  • Structure: Adds a difluoromethoxy group adjacent to methoxy (C₉H₆F₂NO₃).
  • Reactivity : Fluorine’s electron-withdrawing nature increases the electrophilicity of the isocyanato group, accelerating reactions with nucleophiles.
  • Application : Explored in fluorinated polymer synthesis .
(b) 4-Benzyloxy-2-bromo-1-methoxybenzene
  • Structure : Replaces isocyanato with benzyloxy (C₁₄H₁₃BrO₂).
  • Reactivity : The benzyloxy group acts as a protective group for hydroxyl, enabling selective bromination at the ortho position .

Research Findings and Trends

  • Electronic Effects: Bromine’s electron-withdrawing nature in 4-bromo-1-isocyanato-2-methoxybenzene reduces the reactivity of the isocyanato group compared to non-halogenated analogs but enhances regioselectivity in electrophilic substitutions .
  • Synthetic Utility : The compound’s isocyanato group is pivotal in forming carbamate linkages in drug discovery, outperforming thiocyanato analogs in yield and stability .
  • Halogen Diversity : Iodo and chloro derivatives are preferred in cross-coupling reactions, while brominated versions balance cost and reactivity in industrial applications .

Q & A

What are the optimal synthetic routes for 4-bromo-1-isocyanato-2-methoxybenzene, and how can regioselectivity be controlled?

Basic Research Question
A common synthesis involves bromination of a pre-functionalized benzene ring. For example, bromination of 2-methoxyphenyl isocyanate under controlled conditions (e.g., using N-bromosuccinimide in a polar aprotic solvent at 0–5°C) can yield the desired product. Regioselectivity is influenced by the directing effects of the methoxy (-OCH₃) and isocyanate (-NCO) groups. The methoxy group is a strong para/ortho-director, while the electron-withdrawing isocyanate group meta-directs electrophilic substitution. Balancing these effects requires precise stoichiometry and temperature control .

Advanced Research Question
To enhance regioselectivity, computational modeling (e.g., DFT calculations) can predict reactive sites on the aromatic ring. Experimental validation via kinetic studies under varying conditions (e.g., solvent polarity, catalyst presence) is critical. For instance, using Lewis acids like FeCl₃ can modulate electrophilic attack patterns. Post-synthetic analysis via HPLC or GC-MS ensures purity, while X-ray crystallography (using SHELXL ) confirms structural accuracy .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s heavy bromine atom enhances X-ray scattering, improving data resolution. Software suites like SHELX or WinGX refine bond lengths, angles, and torsional parameters. For example, the C-Br bond length (~1.89 Å) and C-NCO angle (~120°) can be precisely measured to distinguish between structural isomers .

Advanced Research Question
In cases of disordered isocyanate groups or solvent inclusion, high-resolution data (e.g., synchrotron radiation) and twin refinement (via SHELXL ) are essential. Comparative analysis with analogs (e.g., 4-bromo-2-chloro-6-methylphenyl isocyanate ) helps validate geometric parameters. For non-crystalline samples, solid-state NMR (e.g., ¹³C CP/MAS) can probe local electronic environments .

What strategies mitigate contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Basic Research Question
Contradictions often arise from solvent effects or competing reaction pathways. For example, in amine reactions, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the isocyanate group, while protic solvents (e.g., ethanol) may promote bromine substitution. Systematic solvent screening and in situ FTIR monitoring can clarify dominant pathways .

Advanced Research Question
Mechanistic studies using isotopic labeling (e.g., ¹⁵N in the isocyanate group) or kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms. Computational tools (e.g., Gaussian) model transition states to predict activation barriers. For example, the isocyanate group’s resonance stabilization may disfavor nucleophilic substitution at bromine unless a strong base (e.g., NaH) is present .

How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question
The bromine atom enables Suzuki-Miyaura couplings, but the electron-donating methoxy group deactivates the ring, slowing oxidative addition. Using Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) enhances catalytic activity. For example, coupling with arylboronic acids at 80°C in toluene/water yields biaryl products .

Advanced Research Question
DFT studies reveal that the methoxy group’s +M effect increases electron density at the ortho position, making bromine substitution sterically hindered. Transition metal catalysts with tailored ligands (e.g., XPhos) mitigate this by stabilizing the Pd-Br intermediate. In situ EXAFS spectroscopy tracks Pd coordination changes during catalysis .

What safety protocols are critical when handling this compound?

Basic Research Question
The isocyanate group is highly toxic (H330: “Fatal if inhaled” ). Use a fume hood, PPE (nitrile gloves, goggles), and respiratory protection (e.g., N95 mask). Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Spills require neutralization with aqueous ammonia or ethanol .

Advanced Research Question
Thermal stability studies (DSC/TGA) identify decomposition thresholds (e.g., exothermic peaks above 150°C). LC-MS monitors degradation products (e.g., cyanic acid). Emergency protocols should include antidotes (e.g., acetylcysteine for cyanate poisoning) and first-aid training .

How can computational methods predict the compound’s biological activity or material properties?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) screens for interactions with biological targets (e.g., enzymes or receptors). QSAR models correlate substituent effects (e.g., Hammett σ values) with activity. For material science, DFT calculates electronic band gaps or charge transport properties, guiding applications in organic electronics .

Comparative Reactivity of Structural Analogs

CompoundKey FeatureReactivity Difference
4-Bromo-3-methylphenyl isocyanate Methyl meta to BrFaster bromine substitution due to reduced steric hindrance
1-Bromo-3-isocyanato-2-methylbenzene Methyl ortho to BrLower thermal stability due to steric clash
4-Bromo-2-chloro-6-methylphenyl isocyanate Chlorine para to BrEnhanced electrophilicity at isocyanate group

Key Tools for Data Analysis

  • Crystallography : SHELX , ORTEP-3
  • Spectroscopy : Gaussian (DFT), MestReNova (NMR)
  • Kinetics : MATLAB, COPASI

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